molecular formula C8H13Br B13591237 2-(Bromomethyl)bicyclo[4.1.0]heptane

2-(Bromomethyl)bicyclo[4.1.0]heptane

Katalognummer: B13591237
Molekulargewicht: 189.09 g/mol
InChI-Schlüssel: FTTUONRISBUUCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)bicyclo[410]heptane is an organic compound with the molecular formula C8H13Br It is a bicyclic compound featuring a bromomethyl group attached to the bicyclo[410]heptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)bicyclo[4.1.0]heptane typically involves the bromination of bicyclo[4.1.0]heptane derivatives. One common method includes the reaction of bicyclo[4.1.0]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)bicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form bicyclo[4.1.0]heptene derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)bicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with antiviral, antibacterial, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)bicyclo[4.1.0]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom. The molecular targets and pathways involved vary based on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

2-(Bromomethyl)bicyclo[4.1.0]heptane can be compared to other bromomethyl-substituted bicyclic compounds:

    2-(Bromomethyl)bicyclo[2.2.1]heptane: Similar structure but with a different bicyclic framework.

    2-(Bromomethyl)bicyclo[3.1.0]hexane: Another bromomethyl-substituted bicyclic compound with a smaller ring system.

    2-(Bromomethyl)bicyclo[4.2.0]octane: A larger bicyclic compound with a bromomethyl group.

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and properties compared to other similar compounds.

Eigenschaften

Molekularformel

C8H13Br

Molekulargewicht

189.09 g/mol

IUPAC-Name

2-(bromomethyl)bicyclo[4.1.0]heptane

InChI

InChI=1S/C8H13Br/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-5H2

InChI-Schlüssel

FTTUONRISBUUCU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC2C(C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.